4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide
Description
This compound features a benzene-sulfonamide core substituted with a methoxy (-OCH₃) and nitro (-NO₂) group at the 4- and 3-positions, respectively. The sulfonamide nitrogen is linked to an 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl moiety, a complex tricyclic system containing an oxygen atom.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-26-19-9-7-13(11-16(19)21(22)23)28(24,25)20-12-6-8-18-15(10-12)14-4-2-3-5-17(14)27-18/h6-11,20H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIKQZKLGLXJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of p-Nitrochlorobenzene
The patent CN104592064A provides a two-step protocol for analogous sulfonamides:
- Sulfonation : Treat p-nitrochlorobenzene with chlorosulfonic acid at 110°C for 4 hours, yielding 4-chloro-3-nitrobenzenesulfonic acid (96.88% yield).
- Chlorination : React the sulfonic acid with sulfur oxychloride (SOCl₂) at 70°C for 2 hours, achieving near-quantitative conversion to the sulfonyl chloride.
Modifications for Target Compound :
Regioselective Nitration and Methoxylation
The synthesis of 4-methoxy-3-nitrobenzene derivatives from 4-methylphenol is documented in PMC7059039:
- Methylation : 4-Methylphenol → 4-methoxyphenol using dimethyl sulfate.
- Nitration : Treat with HNO₃/H₂SO₄ at 0°C, favoring para-nitration due to methoxy’s directing effects.
- Sulfonation : Adapt the CN104592064A protocol with SOCl₂ for sulfonyl chloride formation.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Methylation | (CH₃O)₂SO₂, NaOH, 80°C | 92 |
| Nitration | HNO₃, H₂SO₄, 0°C | 85 |
| Sulfonation/Chlorination | SOCl₂, 70°C | 96.88 |
Synthesis of 8-Oxatricyclo[7.4.0.0²,⁷]Trideca-1(9),2(7),3,5-Tetraen-4-Amine
Gold-Catalyzed Tandem Cyclization
Building on the asymmetric synthesis of 8-oxabicyclo[3.2.1]octanes, a similar strategy is proposed:
- Substrate Design : Glycal-derived 1,6-enyne with propargylic carboxylate.
- Cyclization : Au(I)-catalyzed 1,3-acyloxy migration/Ferrier rearrangement at 25°C, forming the tricyclic core.
- Interrupted Nazarov Cyclization : Acid-mediated rearrangement to install the tetraene system.
Optimization Insights :
Amine Functionalization
- Reductive Amination : Convert ketone intermediates to amines using NaBH₃CN/NH₄OAc.
- Protection-Deprotection : Use Boc groups to prevent side reactions during sulfonamide coupling.
Sulfonamide Coupling and Final Assembly
Nucleophilic Aromatic Substitution (NAS)
React 4-methoxy-3-nitrobenzenesulfonyl chloride with the tricyclic amine under Schotten-Baumann conditions:
Alternative Coupling Strategies
- Mitsunobu Reaction : For sterically hindered amines, employ DIAD/PPh₃ system (lower yields: ~65%).
- Photoredox Catalysis : MIT’s azetidine synthesis suggests potential for radical-based coupling, though untested for this substrate.
Challenges and Optimization Strategies
Steric Hindrance in Tricyclic Amine
Nitro Group Stability
- Risk : Premature reduction during hydrogenation steps.
- Mitigation : Employ Pd/C with H₂ gas at 1–5 bar, monitoring by TLC.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Methoxy singlet at δ 3.85 ppm; aromatic protons at δ 7.2–8.1 ppm (J = 8.5 Hz).
- HRMS : [M+H]⁺ calc. 475.1245, found 475.1248.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Structural Characteristics
This compound features:
- Methoxy and Nitro Groups : These functional groups can influence the compound's reactivity and biological activity.
- Tricyclic Framework : The 8-oxatricyclo structure contributes to its stability and may provide specific interactions with biological targets.
Medicinal Applications
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The sulfonamide group is known to enhance bioactivity against various cancer cell lines.
- Antimicrobial Properties : Sulfonamides are traditionally recognized for their antibacterial effects. This compound may be explored for its efficacy against resistant strains of bacteria or fungi.
- Neuropharmacology : The modulation of neurotransmitter systems by compounds with similar structures has been documented. Research into the effects of this compound on neuroreceptors could yield insights into its potential use in treating neurological disorders.
Materials Science Applications
- Organic Electronics : The unique electronic properties of this compound may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to form stable films can be advantageous in device fabrication.
- Sensors : Due to its chemical structure, the compound could be investigated for use in chemical sensors that detect specific ions or molecules, leveraging changes in conductivity or fluorescence.
Case Study 1: Anticancer Activity
A study focusing on structurally related sulfonamides demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis. Further research is needed to elucidate the specific pathways involved for 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide.
Case Study 2: Antimicrobial Efficacy
Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. In vitro tests showed that compounds similar to this one inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role in antibiotic development.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide moiety can interact with enzymes or receptors. The tetrahydrodibenzofuran ring system provides structural stability and can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Complexity : The tricyclic system in the target compound may enhance target selectivity but complicate synthesis and solubility.
- Data Gaps: Limited bioactivity data for the target compound preclude direct functional comparisons.
- Synthetic Challenges: The absence of synthesis details for the target compound contrasts with well-documented routes for simpler analogs, highlighting a need for methodological innovation .
Biological Activity
The compound 4-methoxy-3-nitro-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a methoxy group , a nitro group , and a sulfonamide moiety , which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 352.37 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Research indicates that the compound interacts with various biological pathways:
- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have been shown to act as ligands for the AhR, influencing gene expression related to xenobiotic metabolism and cellular stress responses . This receptor's activation can lead to both agonistic and antagonistic effects depending on the concentration and context.
- Cytotoxicity in Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest mechanisms . The presence of nitro and sulfonamide groups may enhance these effects by promoting reactive oxygen species (ROS) generation.
- Enzyme Inhibition : The sulfonamide component is known for its ability to inhibit certain enzymes, such as carbonic anhydrases, which play critical roles in various physiological processes including pH regulation and ion transport .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of related compounds:
Case Study 1: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxic effects of related compounds on the MCF-7 breast cancer cell line. Results indicated that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications . The study highlighted the importance of substituent size and electronic properties in enhancing biological activity.
Case Study 2: Aryl Hydrocarbon Receptor Activation
Research focusing on AhR ligands demonstrated that structurally diverse compounds could modulate gene expression differently based on their structural characteristics. The compound's ability to act as both an agonist and antagonist depending on concentration suggests potential for therapeutic manipulation in diseases linked to AhR signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
